

# A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(3-bromophenyl)-1*H*-pyrazole-4-carbaldehyde

**Cat. No.:** B2919501

[Get Quote](#)

**Abstract:** The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic rings, have established it as a "privileged structure" in drug discovery.<sup>[1][2]</sup> This guide provides an in-depth technical exploration of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the mechanistic basis of these interactions, highlight prominent clinical examples, and provide validated experimental workflows for researchers in drug development.

## Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a remarkably versatile pharmacophore. Its structural rigidity, combined with the potential for substitution at multiple positions, allows for the precise orientation of functional groups to engage with specific biological targets. The two nitrogen atoms within the ring reduce electron density at adjacent carbons, influencing the molecule's polarity and reactivity.<sup>[3]</sup> This electronic profile is key to its ability to form critical interactions—such as hydrogen bonds with the hinge region of kinases—that drive target affinity and selectivity.<sup>[2]</sup>

From the blockbuster anti-inflammatory drug Celecoxib to a multitude of targeted cancer therapies, the pyrazole scaffold is a recurring motif in FDA-approved drugs, demonstrating its broad therapeutic applicability.<sup>[2][4][5]</sup> This guide will systematically explore the major classes

of protein targets where pyrazole-based inhibitors have achieved significant clinical and pharmacological success.

## Target Class I: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[\[1\]](#) Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. The pyrazole scaffold has proven exceptionally effective in the design of potent and selective kinase inhibitors.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Janus Kinases (JAKs)

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases essential for mediating signaling from cytokine receptors.[\[9\]](#)[\[10\]](#) This signaling occurs via the JAK-STAT pathway, which is crucial for hematopoiesis and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.

**Mechanism of Action & Signaling Pathway:** Upon cytokine binding, the associated receptor dimerizes, bringing the JAKs into close proximity. The JAKs then auto-phosphorylate and activate each other.[\[10\]](#) Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[\[1\]](#) [\[9\]](#) STATs are then phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[\[1\]](#)[\[9\]](#)[\[10\]](#) Pyrazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.

Diagram: The JAK-STAT Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrazole compounds.

**Key Clinical Example:** Ruxolitinib Ruxolitinib is a potent, orally bioavailable inhibitor of both JAK1 and JAK2.[11] It is FDA-approved for the treatment of myelofibrosis and polycythemia vera.[11] Its clinical efficacy stems from its ability to reduce splenomegaly and alleviate constitutional symptoms by inhibiting the overactive JAK-STAT signaling characteristic of these diseases.

| Compound    | Target(s)     | IC50 Value        | Disease Indication |
|-------------|---------------|-------------------|--------------------|
| Ruxolitinib | JAK1          | 3.3 nM[5][11]     | Myelofibrosis      |
| JAK2        | 2.8 nM[5][11] | Polycythemia Vera |                    |
| TYK2        | 19 nM[11]     |                   |                    |
| JAK3        | 428 nM[11]    |                   |                    |

## Other Clinically Relevant Kinase Targets

The pyrazole scaffold is integral to inhibitors of numerous other kinase families, including:

- Bruton's Tyrosine Kinase (BTK): Essential for B-cell receptor signaling.
- Epidermal Growth Factor Receptor (EGFR) & Vascular Endothelial Growth Factor Receptor (VEGFR): Critical drivers of tumor growth and angiogenesis.[12]
- Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[12]
- BRAF Kinase: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[12]

## Target Class II: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostanoids.[13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and highly expressed during inflammation.[13][14]

**Mechanism of Action:** Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibition is a key therapeutic strategy to achieve

anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[\[14\]](#)[\[15\]](#) Pyrazole-containing compounds can be designed to fit selectively into the larger, more accommodating active site of the COX-2 enzyme.

**Key Clinical Example:** Celecoxib Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[\[14\]](#) It is widely prescribed for the management of pain and inflammation in conditions like arthritis. Its selectivity for COX-2 is a cornerstone of its therapeutic profile.

| Compound  | Target | IC50 Value                                     | Selectivity Index (COX-1/COX-2) | Disease Indication                   |
|-----------|--------|------------------------------------------------|---------------------------------|--------------------------------------|
| Celecoxib | COX-2  | 40 nM (in Sf9 cells) <a href="#">[16]</a>      | ~30-375 (Varies by assay)       | Osteoarthritis, Rheumatoid Arthritis |
| COX-1     |        | 15 $\mu$ M (in Sf9 cells) <a href="#">[16]</a> |                                 |                                      |

## Target Class III: Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By inhibiting a specific PDE isozyme, the intracellular concentration of its corresponding cyclic nucleotide increases, prolonging its downstream signaling effects.

**Mechanism of Action:** In the context of erectile dysfunction, nitric oxide (NO) released in the corpus cavernosum activates guanylate cyclase, which increases levels of cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow. Phosphodiesterase type 5 (PDE5) specifically degrades cGMP. Pyrazole-based inhibitors can selectively block the active site of PDE5, preventing cGMP breakdown and thereby potentiating the smooth muscle relaxation required for an erection.[\[17\]](#)

**Key Clinical Example:** Sildenafil Sildenafil is a potent and selective inhibitor of PDE5.[\[17\]](#) Its pyrazole core is part of a larger pyrazolo[4,3-d]pyrimidin-7-one structure that mimics the

guanine base of cGMP, allowing it to bind competitively to the enzyme's active site.

| Compound   | Target                                  | IC50 Value           | Disease Indication                                          |
|------------|-----------------------------------------|----------------------|-------------------------------------------------------------|
| Sildenafil | PDE5                                    | 3.4 - 8.5 nM[17][18] | Erectile Dysfunction,<br>Pulmonary Arterial<br>Hypertension |
| Other PDEs | >150 µM (for 1A2,<br>2C9, etc.)[14][19] |                      |                                                             |

## Target Class IV: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are the targets for a significant percentage of all FDA-approved drugs.[20] Pyrazole compounds have been successfully developed as modulators for several GPCRs, acting as either antagonists or agonists.

Key GPCR Targets for Pyrazole Compounds:

- Cannabinoid Receptors (CB1): The withdrawn anti-obesity drug Rimonabant was a pyrazole-based inverse agonist for the CB1 receptor.
- Adenosine Receptors (A1, A2A, A2B, A3): The pyrazole scaffold has been extensively used to develop potent and selective antagonists for various adenosine receptor subtypes, which have therapeutic potential in neurological disorders and cancer.[12][21][22][23]
- Opioid Receptors (μ-opioid): Recent research has focused on developing pyrazole-based Gi-biased agonists for the μ-opioid receptor, aiming to create new analgesics with fewer side effects like respiratory depression.[2][24]

## Experimental Protocols & Workflows

### Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors

The discovery of novel pyrazole-based inhibitors often begins with an HTS campaign to screen large compound libraries against a specific enzyme target.

Diagram: HTS Workflow for Enzyme Inhibitor Discovery

[Click to download full resolution via product page](#)

Caption: A generalized high-throughput screening cascade for identifying enzyme inhibitors.

## Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and provides a method to determine the IC<sub>50</sub> of a test compound against human recombinant COX-2.[13][20] The assay measures the generation of Prostaglandin G2 via a fluorescent probe.

### Materials:

- Human Recombinant COX-2 Enzyme
- COX Assay Buffer
- COX Probe (in DMSO)
- COX Cofactor (in DMSO)
- Arachidonic Acid (Substrate)
- Celecoxib (Positive Control Inhibitor)
- Test Pyrazole Compound (in DMSO)
- 96-well white opaque flat-bottom plate
- Fluorescence plate reader (Ex/Em = 535/587 nm)

### Procedure:

- Reagent Preparation:
  - Prepare a 10X working solution of the test pyrazole compound and the Celecoxib control in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
  - Prepare a Reaction Mix for the number of assays to be performed. For each well, combine 80 µL of a master mix containing Assay Buffer, COX Probe, and COX Cofactor.
- Plate Setup:
  - Enzyme Control (EC): Add 10 µL of Assay Buffer.

- Inhibitor Control (IC): Add 10  $\mu$ L of 10X Celecoxib solution.
- Test Sample (S): Add 10  $\mu$ L of 10X test compound solution.
- Enzyme Addition:
  - Add 10  $\mu$ L of reconstituted COX-2 enzyme solution to all wells (EC, IC, and S).
  - Mix gently by tapping the plate.
- Reaction Initiation:
  - Add 80  $\mu$ L of the Reaction Mix to each well.
  - Initiate the reaction by adding 10  $\mu$ L of the Arachidonic Acid solution to all wells using a multichannel pipette.
- Data Acquisition:
  - Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
  - Measure the fluorescence kinetically ( $Ex/Em = 535/587$  nm) every minute for 5-10 minutes.
- Data Analysis:
  - Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
  - Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
  - Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

## Protocol: In Vitro Fluorescence-Based Kinase Inhibition Assay

This protocol outlines a general method for determining the potency of a pyrazole compound against a protein kinase using a continuous fluorescent assay format.[\[25\]](#)[\[26\]](#)[\[27\]](#) This assay monitors the phosphorylation of a specific peptide substrate that results in a change in fluorescence.

#### Materials:

- Recombinant Protein Kinase (e.g., JAK2)
- Kinase Assay Buffer (containing MgCl<sub>2</sub>, DTT, Brij-35)
- Fluorescently-labeled Peptide Substrate (Sox-based or similar)
- Adenosine 5'-triphosphate (ATP)
- Staurosporine or a known kinase inhibitor (Positive Control)
- Test Pyrazole Compound (in DMSO)
- 384-well low-volume black plate
- Fluorescence plate reader capable of kinetic reads

#### Procedure:

- Compound and Control Plating:
  - Prepare serial dilutions of the test pyrazole compound and the positive control inhibitor in DMSO.
  - Transfer a small volume (e.g., 200 nL) of the compound solutions into the 384-well plate.
- Enzyme Preparation:
  - Prepare a 2X kinase solution by diluting the recombinant kinase to the desired final concentration in Kinase Assay Buffer.
- Substrate/ATP Mix Preparation:

- Prepare a 2X substrate/ATP solution by diluting the fluorescent peptide substrate and ATP to their final desired concentrations in Kinase Assay Buffer. The ATP concentration is critical and is often set near the  $K_m$  value for ATP for the specific kinase.
- Assay Execution:
  - Add the 2X kinase solution to all wells containing the test compounds and controls.
  - Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
  - Initiate the kinase reaction by adding the 2X substrate/ATP mix to all wells.
- Data Acquisition:
  - Immediately place the plate in a fluorescence plate reader set to 30°C.
  - Monitor the increase in fluorescence intensity over time (e.g., readings every 60 seconds for 60 minutes).
- Data Analysis:
  - Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear phase of the reaction progress curve.
  - Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
  - Determine the IC<sub>50</sub> value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data using a non-linear regression model.

## Conclusion and Future Directions

The pyrazole scaffold is undeniably a validated and highly successful core in the development of therapeutics against a diverse range of targets. Its continued prevalence in drug discovery pipelines, particularly in oncology and immunology, speaks to its robust and adaptable nature. Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, exploring novel pyrazole-fused heterocyclic systems to access new

chemical space, and applying this privileged scaffold to emerging and challenging therapeutic targets. The foundational principles and methodologies outlined in this guide provide a solid framework for researchers aiming to harness the power of the pyrazole nucleus in their drug discovery endeavors.

## References

- Vertex AI Search, based on "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry".
- Vertex AI Search, based on "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC".
- Vertex AI Search, based on "Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed".
- Vertex AI Search, based on "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI".
- Vertex AI Search, based on "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed".
- Vertex AI Search, based on "Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC".
- Vertex AI Search, based on "Basic components of the JAK-STAT signaling pathway. After binding of... - ResearchGate".
- Vertex AI Search, based on "Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC - NIH".
- Vertex AI Search, based on "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal".
- Vertex AI Search, based on "Full article: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico".
- Vertex AI Search, based on "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed".
- Vertex AI Search, based on "Celecoxib COX-2 Inhibitor | CAS 169590-42-5 - Selleck Chemicals".
- Vertex AI Search, based on "JAK-STAT signaling pathway - Wikipedia".
- Vertex AI Search, based on "Molecular probes for the A2A adenosine receptor based on a pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidin-5-amine scaffold - PubMed".
- Vertex AI Search, based on "Ruxolitinib Phosphate (INC-424, INCB-18424, INCB-018424, Jakafi and Jakavi)".
- Vertex AI Search, based on "Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased  $\mu$ -opioid receptor agonists - PubMed".

- Vertex AI Search, based on "Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists - PubMed".
- Vertex AI Search, based on "The JAK/STAT Pathway - PMC - PubMed Central".
- Vertex AI Search, based on "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".
- Vertex AI Search, based on "JAK-STAT Signaling Pathway - Creative Diagnostics".
- Vertex AI Search, based on "IC50 value of celecoxib in three isolated CAFs. CAFs were culture in... - ResearchGate".
- Vertex AI Search, based on "Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PubMed Central".
- Vertex AI Search, based on "Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC - NIH".
- Vertex AI Search, based on "Viagra (sildenafil citrate) tablets label - accessdata.fda.gov".
- Vertex AI Search, based on "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers".
- Vertex AI Search, based on "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central".
- Vertex AI Search, based on "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central".
- Vertex AI Search, based on "IC 50 P values of sildenafil according to analyses by various laboratories. - ResearchGate".
- Vertex AI Search, based on "Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold | ACS Medicinal Chemistry Letters".
- Vertex AI Search, based on " - Pfizer".
- Vertex AI Search, based on "Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed".
- Vertex AI Search, based on "2-Pyrazolyl-N6-Substituted Adenosine Derivatives as High Affinity and Selective Adenosine A3 Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications".
- Vertex AI Search, based on "On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers".
- Vertex AI Search, based on "PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant".
- Vertex AI Search, based on "Pharmacology Review(s) - accessdata.fda.gov".

- Vertex AI Search, based on "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtryns Research".
- Vertex AI Search, based on "G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH".
- Vertex AI Search, based on "High-Throughput Mechanism of Inhibition - PubMed".
- Vertex AI Search, based on "COX2 Inhibitor Screening Assay Kit - BPS Bioscience".
- Vertex AI Search, based on "GPCR Compound Library - TargetMol".
- Vertex AI Search, based on "COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical".
- Vertex AI Search, based on "COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie".
- Vertex AI Search, based on "COX Inhibitor Screening Assay Kit".
- Vertex AI Search, based on "Fluorescent Peptide Assays For Protein Kinases - PMC - NIH".
- Vertex AI Search, based on "How Does a Biochemical Kinase Assay Work? - BellBrook Labs".

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 12. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. labeling(pfizer.com) [labeling(pfizer.com)]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased  $\mu$ -opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assayquant.com [assayquant.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Therapeutic Targets of Pyrazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2919501#potential-therapeutic-targets-of-pyrazole-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)